4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Description
4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Analysis
Research into compounds related to 4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has shown interest in their tautomeric behaviors and structural properties. For instance, studies on the reaction of hydrazides of aromatic and pyridine carboxylic acids with ethoxy-containing compounds have led to the formation of derivatives with structures capable of exhibiting ring-chain tautomerism, showcasing the potential for such compounds in understanding chemical equilibrium and tautomerism in heterocyclic chemistry (Pakalnis et al., 2014).
Molecular Interactions and Complexation
Research into molecular interactions and the formation of complexes also forms a significant part of the scientific applications of such compounds. For example, Co(II) complexes involving similar structural motifs have been synthesized, and their structures elucidated through various spectroscopic techniques. These studies contribute to the broader field of coordination chemistry and have potential implications in materials science and catalysis (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Receptor Binding Studies
Additionally, the synthesis of related pyridine-based compounds and their evaluation in receptor binding assays underscores the relevance of such molecules in medicinal chemistry. These studies are crucial for the development of new pharmaceutical agents by understanding the interaction between synthetic compounds and biological receptors (Guca, 2014).
Conformational Analysis
The conformational analysis of nootropic agents sharing similar structural features to this compound has been carried out through X-ray crystallography and NMR spectroscopy. Such studies provide insights into the three-dimensional structures of these compounds, which is critical for understanding their chemical and biological properties (Amato et al., 1990).
Liquid Crystal Research
Research into the phase properties of mixtures containing hydrogen bond donors and acceptors, similar in structural complexity to the compound , has revealed the existence of conventional nematic and twist-bend nematic phases. This area of research is vital for the development of new materials for liquid crystal displays and other optical applications (Walker et al., 2020).
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-31-18-10-8-17(9-11-18)22(28)20-21(19-7-3-4-13-26-19)27(24(30)23(20)29)15-16-6-5-12-25-14-16/h3-14,21,28H,2,15H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGFKUNPRVSLT-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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